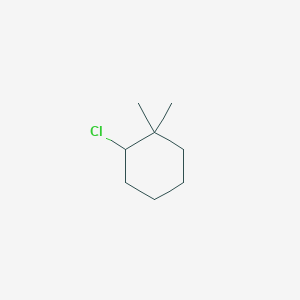

2-Chloro-1,1-dimethylcyclohexane

Description

Properties

CAS No. |

55695-99-3 |

|---|---|

Molecular Formula |

C8H15Cl |

Molecular Weight |

146.66 g/mol |

IUPAC Name |

2-chloro-1,1-dimethylcyclohexane |

InChI |

InChI=1S/C8H15Cl/c1-8(2)6-4-3-5-7(8)9/h7H,3-6H2,1-2H3 |

InChI Key |

KXSJTRRJBJAAQU-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCCC1Cl)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Chloro-1,1-dimethylcyclohexane

Introduction

2-Chloro-1,1-dimethylcyclohexane is a halogenated derivative of cyclohexane. The presence of a gem-dimethyl group on the cyclohexane ring at the C1 position and a chlorine atom at the C2 position imparts specific stereochemical and physical characteristics to the molecule. While this compound is of interest in synthetic organic chemistry as a potential intermediate, a comprehensive public database of its experimentally determined physical properties is notably sparse. This guide aims to consolidate the available computed data, provide estimations based on chemical principles, and detail robust experimental protocols for the determination of its key physical properties. This document is intended for researchers, scientists, and professionals in drug development who may be working with or synthesizing this and related compounds.

Molecular Structure and Computed Properties

The foundational physical properties of a molecule are dictated by its structure. This compound has the molecular formula C₈H₁₅Cl.[1] The gem-dimethyl substitution at C1 sterically hinders the adjacent C2 position, influencing the conformational equilibrium of the cyclohexane ring and the reactivity of the C-Cl bond.

| Property | Value | Source |

| Molecular Weight | 146.66 g/mol | PubChem[1] |

| Molecular Formula | C₈H₁₅Cl | PubChem[1] |

| XLogP3 | 3.5 | PubChem[1] |

| Topological Polar Surface Area | 0 Ų | PubChem[1] |

| Complexity | 96.7 | PubChem[1] |

| CAS Number | 55695-99-3 | PubChem[1] |

Note on Data: The lack of experimentally verified data for properties like boiling point, melting point, and density is a significant data gap.[2] The values presented in this guide for these properties are estimations based on the properties of structurally similar compounds and general chemical principles.

Synthesis of this compound

A plausible and direct method for the synthesis of this compound is the free-radical chlorination of 1,1-dimethylcyclohexane. This reaction proceeds via a chain mechanism initiated by UV light.[3][4]

Reaction Scheme:

C₈H₁₆ + Cl₂ --(UV light)--> C₈H₁₅Cl + HCl

Experimental Protocol: Free-Radical Chlorination

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet tube, place 1,1-dimethylcyclohexane and a suitable inert solvent such as carbon tetrachloride.

-

Inert Atmosphere: Purge the system with an inert gas, such as nitrogen or argon, to remove oxygen, which can inhibit radical reactions.

-

Initiation: While stirring the solution, introduce chlorine gas through the gas inlet tube. Irradiate the flask with a UV lamp to initiate the homolytic cleavage of the chlorine molecules into chlorine radicals.

-

Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to observe the consumption of the starting material and the formation of the product.

-

Work-up: Upon completion, stop the flow of chlorine gas and turn off the UV lamp. Neutralize any remaining chlorine and HCl by washing the reaction mixture with a dilute solution of sodium bicarbonate.

-

Purification: Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter. The solvent can be removed by rotary evaporation, and the crude product can be purified by fractional distillation to isolate this compound.

Caption: Workflow for the synthesis of this compound.

Experimental Determination of Physical Properties

Given the absence of published experimental data, the following section outlines standard laboratory procedures for determining the key physical properties of liquid organic compounds.

Boiling Point Determination

The boiling point is a critical indicator of a liquid's volatility and purity. The Thiele tube method is a common and accurate technique for determining the boiling point of small quantities of liquid.[5]

-

Sample Preparation: Place a small amount (a few milliliters) of purified this compound into a small test tube.

-

Capillary Tube: Insert a sealed-end capillary tube, open end down, into the test tube.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire.

-

Heating: Place the assembly in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

-

Observation: Heat the Thiele tube gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[5]

Caption: Experimental setup for boiling point determination using a Thiele tube.

Density Measurement

Density is a fundamental physical property that relates the mass of a substance to its volume. It can be determined accurately using a pycnometer or more simply with a graduated cylinder and a balance.

-

Mass of Empty Cylinder: Accurately weigh an empty, dry graduated cylinder.

-

Volume of Liquid: Add a known volume of this compound to the graduated cylinder.

-

Mass of Cylinder and Liquid: Weigh the graduated cylinder containing the liquid.

-

Calculation: The mass of the liquid is the difference between the final and initial masses. The density is calculated by dividing the mass of the liquid by its volume.

Caption: Workflow for determining the density of a liquid.

Refractive Index Measurement

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a substance. It is a characteristic property that is useful for identifying and assessing the purity of compounds. An Abbe refractometer is commonly used for this measurement.[6]

-

Calibration: Calibrate the refractometer using a standard sample with a known refractive index, such as distilled water.

-

Sample Application: Apply a few drops of this compound to the prism of the refractometer.

-

Measurement: Close the prisms and adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

-

Reading: Read the refractive index from the instrument's scale. It is also important to record the temperature at which the measurement is taken, as the refractive index is temperature-dependent.

Caption: Procedure for measuring the refractive index using an Abbe refractometer.

Safety and Handling

Chlorinated hydrocarbons require careful handling due to their potential health hazards.[7] While specific toxicity data for this compound is not available, it is prudent to handle it with the precautions typically taken for this class of compounds.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[8]

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed.

-

Spills: In case of a spill, absorb the liquid with an inert material (e.g., sand or vermiculite) and dispose of it as hazardous waste.

-

First Aid: In case of skin contact, wash the affected area with soap and water. If inhaled, move to fresh air. In case of eye contact, flush with plenty of water. Seek medical attention if irritation persists.[9]

Conclusion

This technical guide provides a consolidated overview of the known and estimated physical properties of this compound. While there is a clear need for experimental determination of its fundamental physical constants, the provided computational data and detailed experimental protocols offer a solid foundation for researchers working with this compound. The synthesis via free-radical chlorination is a viable route, and the standard procedures for property determination are well-established. Adherence to strict safety protocols is paramount when handling this and other chlorinated hydrocarbons.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Free-radical halogenation. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 11). The Free-Radical Halogenation of Alkanes. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Abbe's Refractometer (Procedure). Retrieved from [Link]

-

Agilent Technologies. (2019, March 28). Chlorinated Hydrocarbon Pesticides Standard - Safety Data Sheet. Retrieved from [Link]

Sources

- 1. chemconnections.org [chemconnections.org]

- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 3. Free-radical halogenation - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 7. agilent.com [agilent.com]

- 8. CCOHS: Chlorine [ccohs.ca]

- 9. api.grundfos.com [api.grundfos.com]

An In-depth Technical Guide to 2-Chloro-1,1-dimethylcyclohexane

CAS Number: 55695-99-3

Introduction

2-Chloro-1,1-dimethylcyclohexane is a halogenated cyclic alkane with the chemical formula C₈H₁₅Cl.[1] Its structure, featuring a cyclohexane ring with two methyl groups on a single carbon atom and a chlorine atom on an adjacent carbon, makes it an interesting substrate for mechanistic studies in organic chemistry and a potential building block in synthetic applications. This guide provides a comprehensive overview of its synthesis, structural elucidation through spectroscopic methods, characteristic reactivity, and potential applications in the field of drug discovery and development.

Molecular Structure and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 55695-99-3 | [1] |

| Molecular Formula | C₈H₁₅Cl | [1] |

| Molecular Weight | 146.66 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | CC1(CCCCC1Cl)C | [1] |

| InChIKey | KXSJTRRJBJAAQU-UHFFFAOYSA-N | [1] |

Synthesis of this compound

A robust and direct method for the synthesis of this compound is the free-radical chlorination of 1,1-dimethylcyclohexane. This reaction is typically initiated by ultraviolet (UV) light, which promotes the homolytic cleavage of chlorine gas (Cl₂) into highly reactive chlorine radicals.

Proposed Synthetic Workflow

Caption: Proposed two-stage synthesis of this compound starting from cyclohexanone.

Step-by-Step Experimental Protocol (Proposed)

Part A: Synthesis of 1,1-Dimethylcyclohexane

The precursor, 1,1-dimethylcyclohexane, can be synthesized from cyclohexanone. A detailed procedure for a similar transformation can be found in established organic synthesis literature.[2]

Part B: Free-Radical Chlorination of 1,1-Dimethylcyclohexane

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a gas inlet tube, and a magnetic stirrer, dissolve 1,1-dimethylcyclohexane in a suitable inert solvent such as carbon tetrachloride.

-

Initiation: While stirring the solution, irradiate the flask with a UV lamp.

-

Chlorination: Bubble chlorine gas through the solution at a slow and steady rate. The reaction is exothermic and may require cooling to maintain a controlled temperature.

-

Monitoring: Monitor the progress of the reaction by gas chromatography (GC) to observe the formation of the desired product and other chlorinated isomers.

-

Work-up: Once the desired conversion is achieved, stop the flow of chlorine gas and turn off the UV lamp. Purge the reaction mixture with nitrogen gas to remove any unreacted chlorine. Wash the organic layer with an aqueous solution of sodium thiosulfate to quench any remaining chlorine, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product, a mixture of chlorinated isomers, can be purified by fractional distillation to isolate this compound.

Spectroscopic Characterization

¹³C NMR Spectroscopy

While a publicly available spectrum is noted, the specific chemical shifts are not readily accessible.[1] Based on established principles of ¹³C NMR spectroscopy, the predicted chemical shifts for this compound are presented below. The presence of the electron-withdrawing chlorine atom will deshield the adjacent carbons.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1 (quaternary) | 35-45 | Quaternary carbon adjacent to a chlorinated carbon. |

| C2 (CH-Cl) | 60-70 | Carbon directly bonded to chlorine, significantly deshielded. |

| C3, C6 | 25-35 | Methylene carbons beta to the chlorine atom. |

| C4, C5 | 20-30 | Methylene carbons gamma and delta to the chlorine atom. |

| Methyl Carbons | 20-30 | Methyl groups on the quaternary carbon. |

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the different protons in the molecule.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H2 (CH-Cl) | 3.5-4.5 | Multiplet | 1H |

| Cyclohexyl Protons | 1.2-2.0 | Complex Multiplets | 8H |

| Methyl Protons | 0.9-1.2 | Singlets | 6H |

Mass Spectrometry

The mass spectrum of this compound, obtained through electron impact (EI) ionization, is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the ³⁷Cl isotope.[3] Common fragmentation patterns for chloroalkanes involve the loss of a chlorine radical or a molecule of HCl.[4][5]

Predicted Fragmentation Pathway

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by the characteristic absorptions of C-H and C-Cl bonds.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C-H (sp³) | 2850-3000 | Alkane C-H stretching |

| C-H | 1350-1480 | Alkane C-H bending |

| C-Cl | 600-800 | Carbon-chlorine stretching |

Reactivity and Mechanistic Considerations

This compound is a secondary alkyl halide, and its reactivity is primarily governed by substitution and elimination reactions. The presence of the bulky gem-dimethyl group at the adjacent carbon can influence the reaction pathway.

Nucleophilic Substitution Reactions

This compound can undergo both Sₙ1 and Sₙ2 reactions, with the mechanism being dependent on the nucleophile, solvent, and temperature.

-

Sₙ1 Pathway: In the presence of a weak nucleophile and a polar protic solvent, the reaction is likely to proceed via an Sₙ1 mechanism, involving the formation of a secondary carbocation intermediate.[6]

-

Sₙ2 Pathway: With a strong, unhindered nucleophile in a polar aprotic solvent, an Sₙ2 reaction is possible, although steric hindrance from the gem-dimethyl group may slow the reaction rate.[7]

Elimination Reactions

Treatment of this compound with a strong base will favor elimination reactions (E1 or E2) to form alkenes.[8][9]

-

E2 Pathway: A strong, bulky base will favor the E2 mechanism, leading to the formation of 1,1-dimethyl-2-cyclohexene and/or 3,3-dimethyl-1-cyclohexene, with the major product predicted by Zaitsev's rule.

-

E1 Pathway: In the presence of a weak base and heat, an E1 mechanism can compete with the Sₙ1 reaction.[10]

Reaction Mechanism: E2 Elimination

Caption: Generalized E2 elimination mechanism for this compound.

Applications in Drug Development

Halogenated organic compounds are of significant interest in medicinal chemistry. The introduction of a chlorine atom can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[11][12] While specific applications of this compound in drug development are not widely documented, its potential lies in its use as a synthetic intermediate.

-

Scaffold for Derivatization: The chlorine atom serves as a handle for introducing other functional groups through nucleophilic substitution, allowing for the synthesis of a library of compounds for biological screening.

-

Probing Structure-Activity Relationships (SAR): By incorporating the 1,1-dimethylcyclohexyl moiety into a pharmacologically active molecule, researchers can investigate the impact of this sterically demanding, lipophilic group on biological activity.

-

Analogs of Natural Products: Halogenated hydrocarbons found in nature have shown promising biological activities, including antitumor properties.[13] Synthetic analogs like this compound could be explored in this context.

Conclusion

This compound is a fascinating molecule from both a synthetic and mechanistic standpoint. While detailed experimental data in the public domain is somewhat limited, its synthesis via free-radical chlorination is a logical approach. Its reactivity is characteristic of a secondary alkyl halide, offering pathways to a variety of functionalized derivatives. For researchers in drug discovery, this compound represents a potentially useful, albeit underexplored, building block for the synthesis of novel chemical entities with tailored physicochemical and pharmacological properties.

References

- CnH2nCl+ ion formation in electron impact MS conditions: A theoretical study. (2025). Journal of Mass Spectrometry.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chegg. (2020). Solved 8. Predict the most likely mechanism for the reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Wisdomlib. (2025). Halogenated hydrocarbons: Significance and symbolism. Retrieved from [Link]

-

Gimmenotes. (2018). Elimination reaction with (chloromethyl)cyclohexane Alkyl Halides. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 11.7: Elimination Reactions- Zaitsev's Rule. Retrieved from [Link]

-

YouTube. (2022). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016). Is this reaction of 4-chloro-1,1-dimethylcyclohexane SN1, SN2, E1, or E2?. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

ACS Publications. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Retrieved from [Link]

-

YouTube. (2015). 1-chloro-1,2-dimethylcyclohexane SN1 Reaction. Retrieved from [Link]

-

ILO Encyclopaedia of Occupational Health and Safety. (2011). Hydrocarbons, Halogenated Aromatic. Retrieved from [Link]

-

YouTube. (2012). Nucleophilic Substitution Reactions (2). Retrieved from [Link]

-

PubMed Central. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Retrieved from [Link]

-

YouTube. (2025). [Chemistry] Draw the mechanism of the free radical chlorination of cyclohexane to form 1,2 dichloro. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

La Salle University. (n.d.). Practice Problems – CH 4. Retrieved from [Link]

-

YouTube. (2025). [Chemistry] Acid catalyzed dehydration of 2,2 dimethylcyclohexanol yields a mixture of 1,2 dimethy. Retrieved from [Link]

-

Reddit. (2022). Nomenclature: Why 3-chloro-1,1-dimethylcyclohexane and not 1-chloro-3,3-dimethylcyclohexane?. Retrieved from [Link]

-

Pearson. (n.d.). Provide the reaction sequence of how 2,2-dimethylcyclohexanol can.... Retrieved from [Link]

-

Chegg. (2023). Acid - catalysed dehydration of - 2 , 2 - - dimethylcyclohexanol yields, in part, 1 , 2 -. Retrieved from [Link]

-

Socratic. (n.d.). Acid-catalyzed dehydration of 2,2-dimethylcyclohexanol yields a mixture of 1,2-dimethylcyclohexene and isopropylidenecyclopentane. Propose a mechanism to account for the formation of both products. Retrieved from [Link]

-

YouTube. (2020). 10.1 Free Radical Halogenation | Organic Chemistry. Retrieved from [Link]

-

PubMed. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Retrieved from [Link]

-

Wyzant. (2023). Organic Chemistry 1- E1 Reaction. Retrieved from [Link]

-

Chegg. (2020). I NEED help filling out the chart below using this NMR Spec! And an explanation of why this is 1-chloro-1-methylcyclohexane.. Retrieved from [Link]

-

The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

-

YouTube. (2021). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Master Organic Chemistry. (2013). Free Radical Reactions. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Pearson. (n.d.). What products are formed when the following stereoisomer of 2-chl.... Retrieved from [Link]

-

Pearson. (n.d.). Draw the substitution and elimination products for the following reactions, showing the configuration of each product. Retrieved from [Link]

-

MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

Sources

- 1. This compound | C8H15Cl | CID 22297886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. Solved 8. Predict the most likely mechanism for the reaction | Chegg.com [chegg.com]

- 9. gimmenotes.co.za [gimmenotes.co.za]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Principles and applications of halogen bonding in medicinal chemistry and chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Halogenated hydrocarbons: Significance and symbolism [wisdomlib.org]

An In-depth Technical Guide to the Molecular Structure of 2-Chloro-1,1-dimethylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the molecular structure of 2-Chloro-1,1-dimethylcyclohexane, a substituted cyclohexane of interest in synthetic organic chemistry. We will delve into its structural characterization, conformational analysis, and reactivity, offering insights grounded in established chemical principles.

Introduction and Synthesis

This compound is a halogenated cyclic alkane with the molecular formula C8H15Cl.[1][2] Its structure consists of a cyclohexane ring substituted with a chlorine atom at the 2-position and two methyl groups at the 1-position. This gem-dimethyl substitution pattern significantly influences the molecule's conformational preferences and reactivity.

The synthesis of this compound can be achieved through various methods, a common one being the hydrohalogenation of 1,1-dimethylcyclohex-2-ene. This reaction proceeds via an electrophilic addition mechanism where a proton adds to the less substituted carbon of the double bond, forming a tertiary carbocation. The subsequent attack of the chloride ion on this carbocation yields the final product.

Structural Elucidation: A Spectroscopic Approach

A thorough understanding of the molecular structure of this compound is achieved through the combined application of several spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals for the methyl protons and the protons on the cyclohexane ring. The two methyl groups at the C1 position are diastereotopic and would likely appear as two distinct singlets. The proton at C2, bonded to the same carbon as the chlorine atom, would appear as a multiplet due to coupling with adjacent methylene protons. The remaining methylene protons on the ring would produce a complex series of overlapping multiplets.

¹³C NMR: The carbon NMR spectrum provides valuable information about the carbon framework. We would expect to see distinct signals for the eight carbon atoms in the molecule. The carbon bearing the two methyl groups (C1) would appear as a quaternary carbon signal. The carbon bonded to the chlorine atom (C2) would be shifted downfield due to the electronegativity of the chlorine. The two methyl carbons would also have characteristic chemical shifts. The remaining four methylene carbons of the cyclohexane ring would show signals in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be dominated by C-H stretching and bending vibrations. The C-H stretching vibrations for the sp³ hybridized carbons would appear in the region of 2850-3000 cm⁻¹. The C-Cl stretching vibration would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight of this compound (146.66 g/mol ).[2][3] The presence of chlorine would be indicated by an M+2 peak with an intensity of approximately one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope. Common fragmentation pathways would involve the loss of a chlorine atom or a methyl group.

| Spectroscopic Data Summary for this compound | |

| Technique | Expected Observations |

| ¹H NMR | Two singlets for methyl groups, multiplet for C2-H, complex multiplets for other ring protons. |

| ¹³C NMR | Signals for quaternary C1, downfield C2, two methyl carbons, and four methylene carbons. |

| IR | C-H stretches (2850-3000 cm⁻¹), C-Cl stretch (600-800 cm⁻¹). |

| Mass Spec. | Molecular ion peak (m/z = 146), M+2 peak, fragmentation peaks corresponding to loss of Cl and CH₃. |

Conformational Analysis: The Chair Conformations

The cyclohexane ring in this compound exists predominantly in a chair conformation to minimize angle and torsional strain.[4] The presence of substituents leads to two possible chair conformations that can interconvert through a process called ring flipping. The relative stability of these conformers is determined by the steric interactions of the substituents.

In one chair conformation, the chlorine atom can be in an axial position, while in the other, it will be in an equatorial position. The two methyl groups at the C1 position will have one in an axial and one in an equatorial position in both conformers.

Generally, bulky substituents prefer to occupy the more spacious equatorial position to avoid 1,3-diaxial interactions, which are steric repulsions between an axial substituent and the axial hydrogens on the same side of the ring.[5] Therefore, the chair conformation with the chlorine atom in the equatorial position is expected to be the more stable and thus the major conformer at equilibrium.

Caption: Conformational equilibrium of this compound.

Reactivity and Mechanistic Insights

The chemical reactivity of this compound is primarily governed by the presence of the chlorine atom, which acts as a good leaving group. As a tertiary alkyl halide, it can undergo both substitution (SN1) and elimination (E1 and E2) reactions.[6][7]

Elimination Reactions (E1 and E2)

In the presence of a strong, sterically hindered base, this compound is likely to undergo an E2 elimination reaction.[8][9] The E2 mechanism is a concerted, one-step process where the base removes a proton from a beta-carbon at the same time the leaving group departs.[10][11] For the E2 reaction to occur in a cyclohexane system, the leaving group and the beta-proton must be in an anti-periplanar (diaxial) arrangement.[12][13][14]

This stereochemical requirement has significant implications for the regioselectivity of the elimination. The removal of a proton from C6 would lead to the formation of 1,1-dimethylcyclohex-2-ene. The removal of a proton from the methyl group at C1 is not possible for an E2 reaction as there is no hydrogen on the adjacent carbon with the leaving group. The formation of the more substituted alkene (Zaitsev's rule) is generally favored.[15]

Under weakly basic or neutral conditions, particularly in a polar protic solvent, an E1 elimination reaction can compete with the SN1 reaction.[6][15] The E1 mechanism involves the formation of a tertiary carbocation intermediate, which can then lose a proton to form an alkene.[16]

Substitution Reactions (SN1)

Due to the tertiary nature of the carbon bearing the chlorine, this compound is prone to undergo SN1 substitution reactions. The SN1 mechanism is a two-step process that proceeds through a carbocation intermediate.[17] The rate of an SN1 reaction is dependent only on the concentration of the alkyl halide. The stability of the tertiary carbocation intermediate favors this pathway.

Caption: Reaction pathways of this compound.

Experimental Protocols

Protocol for E2 Elimination

Objective: To synthesize 1,1-dimethylcyclohex-2-ene from this compound via an E2 elimination.

Materials:

-

This compound

-

Potassium tert-butoxide (t-BuOK)

-

tert-Butanol (t-BuOH)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

-

In a dry round-bottom flask, dissolve this compound in tert-butanol.

-

Add a stoichiometric excess of potassium tert-butoxide to the solution.

-

Attach a reflux condenser and heat the mixture to reflux for a specified period.

-

After cooling to room temperature, pour the reaction mixture into a separatory funnel containing diethyl ether and water.

-

Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

Purify the resulting alkene by distillation.

Conclusion

The molecular structure of this compound, characterized by a gem-dimethyl group and a chlorine substituent on a cyclohexane ring, dictates its conformational behavior and chemical reactivity. The preference for an equatorial chlorine in the chair conformation and the propensity to undergo E2 and SN1 reactions are key features of this molecule. A thorough understanding of these structural and mechanistic principles is crucial for its application in organic synthesis and drug development.

References

-

Lumen Learning. (n.d.). 8.5. Elimination reactions. Organic Chemistry 1: An open textbook. Retrieved from [Link]

-

Organic Chemistry Class Notes. (n.d.). Alkyl Halide Reactions: Substitutions & Eliminations. Retrieved from [Link]

-

University of Calgary. (n.d.). Chapter 8 Alkyl Halides and Elimination Reactions. Retrieved from [Link]

-

StudySmarter. (n.d.). Organic Chemistry Alkyl Halides - Elimination Reactions. Retrieved from [Link]

-

Pharmaguideline. (n.d.). E1 and E2 Reactions – Kinetics, Order of Reactivity of Alkyl Halides. Retrieved from [Link]

-

ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

-

Chegg.com. (2020, May 20). Solved 8. Predict the most likely mechanism for the reaction. Retrieved from [Link]

-

SlidePlayer. (n.d.). Elimination Reactions. Retrieved from [Link]

-

Online Chemistry Notes. (2021, June 25). Elimination reaction : E1 and E2 reaction – Examples, Mechanism, Orientation and Reactivity. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 8.19: 8-4 The E2 Reaction and Cyclohexane Conformation. Retrieved from [Link]

-

Master Organic Chemistry. (2012, September 27). Mechanism of the E2 Reaction. Retrieved from [Link]

-

PubChem. (n.d.). (2S)-2-chloro-1,1-dimethylcyclohexane. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 11.9: The E2 Reaction and Cyclohexane Conformation. Retrieved from [Link]

-

Homework.Study.com. (n.d.). Propose a mechanism for the formation of the following reaction. (1S 2S)-1-chloro-1, 2 -dimethyl.... Retrieved from [Link]

-

Chemistry LibreTexts. (2025, August 21). 3.3: Conformational analysis of cyclohexanes. Retrieved from [Link]

-

Proprep. (n.d.). What conformational analysis can be performed on 1,2-dimethylcyclohexane, and how does the orientati.... Retrieved from [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. This compound | C8H15Cl | CID 22297886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2S)-2-chloro-1,1-dimethylcyclohexane | C8H15Cl | CID 638181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. proprep.com [proprep.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. fiveable.me [fiveable.me]

- 7. ocw.uci.edu [ocw.uci.edu]

- 8. chemistry.coach [chemistry.coach]

- 9. Solved 8. Predict the most likely mechanism for the reaction | Chegg.com [chegg.com]

- 10. Elimination reaction : E1 and E2 reaction – Examples, Mechanism, Orientation and Reactivity [chemicalnote.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. home.iitk.ac.in [home.iitk.ac.in]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 16. E1 and E2 Reactions – Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]

- 17. homework.study.com [homework.study.com]

An In-Depth Technical Guide to the IUPAC Nomenclature of 2-Chloro-1,1-dimethylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Foundational Principles: Naming Substituted Cycloalkanes

The International Union of Pure and Applied Chemistry (IUPAC) has established a systematic set of rules to provide an unambiguous name for every organic compound. For substituted cycloalkanes like 2-Chloro-1,1-dimethylcyclohexane, the core principles revolve around identifying the parent structure, numbering the substituents, and arranging them alphabetically.

Identifying the Parent Cycloalkane

The parent hydrocarbon is the cyclic structure itself. In this case, the presence of a six-membered carbon ring dictates that the parent name is cyclohexane .[1]

Numbering the Substituents: The "Lowest Locant" Rule

With multiple substituents on the cyclohexane ring, the carbon atoms must be numbered to assign locants (positions) to each substituent. The primary directive is to assign the numbers in a way that gives the substituents the lowest possible set of locants.[2][3][4]

For this compound, we have three substituents: one chloro group and two methyl groups. A critical rule in IUPAC nomenclature is that when there are multiple substituents, the numbering should start at a carbon with a substituent and proceed around the ring in the direction that gives the next substituent the lowest possible number.[1]

A key point of consideration is the carbon bearing the two methyl groups. A carbon with multiple substituents is given precedence in numbering if a tie-break is needed.[2][3] Let's explore the possible numbering schemes:

-

Scenario A: Prioritizing the carbon with two substituents. If we assign '1' to the carbon with the two methyl groups, the chloro group would be at position '2'. This gives the locants 1, 1, and 2.

-

Scenario B: Prioritizing the carbon with the chloro group. If we assign '1' to the carbon with the chloro group, the carbon with the two methyl groups would be at position '2'. This would give the locants 1, 2, and 2.

To determine the correct numbering, we apply the "first point of difference" rule. Comparing the two sets of locants (1,1,2 vs. 1,2,2), the first point of difference is in the second number (1 vs. 2). Since 1 is lower than 2, the correct set of locants is 1,1,2 . Therefore, the carbon with the two methyl groups is designated as carbon 1, and the carbon with the chloro group is carbon 2.

Alphabetical Arrangement of Substituents

Once the locants are determined, the substituents are listed in alphabetical order, not numerical order.[1][5] The prefixes "di-," "tri-," etc., are not considered when alphabetizing.[1][3]

In our molecule, the substituents are "chloro" and "dimethyl." Alphabetically, "chloro" comes before "dimethyl."

Combining these principles, the base name is This compound .[6]

Stereochemistry: Assigning R/S Configuration

The carbon atom at position 2, bonded to a chlorine atom, a hydrogen atom, and two different carbon atoms of the ring, is a chiral center. This means it can exist in one of two mirror-image, non-superimposable forms called enantiomers. To distinguish between these, the Cahn-Ingold-Prelog (CIP) priority rules are used to assign an (R) or (S) configuration.[7][8][9]

Step-by-Step Protocol for Assigning R/S Configuration at C2

-

Identify the Chiral Center: The chiral center is C2, which is bonded to Cl, H, C1, and C3.

-

Assign Priorities to the Substituents: Priorities are assigned based on the atomic number of the atoms directly attached to the chiral center. The higher the atomic number, the higher the priority.[7][10]

-

Priority 1: Chlorine (Cl) has the highest atomic number.

-

Priority 2: Carbon-1 (C1) is attached to two other carbons (the methyl groups).

-

Priority 3: Carbon-3 (C3) is attached to two hydrogens.

-

Priority 4: Hydrogen (H) has the lowest atomic number.

-

-

Orient the Molecule: The molecule must be oriented so that the lowest priority group (H, priority 4) is pointing away from the viewer (dashed bond).

-

Determine the Direction of Rotation: Trace a path from priority 1 to 2 to 3.

Therefore, the complete IUPAC name for a specific enantiomer would be, for example, (2S)-2-chloro-1,1-dimethylcyclohexane .[11]

Conformational Analysis: The Chair Conformation

Substituted cyclohexanes predominantly exist in a chair conformation to minimize angle and torsional strain.[12][13] In the chair conformation, substituents can occupy either an axial or equatorial position.

-

Axial positions are perpendicular to the general plane of the ring.

-

Equatorial positions are in the general plane of the ring.

Generally, larger substituents prefer to be in the equatorial position to minimize steric hindrance known as 1,3-diaxial interactions.[14][15] For this compound, the conformational preference will depend on the relative steric bulk of the chloro and methyl groups.

Visualization of the IUPAC Naming Workflow

The following diagram illustrates the decision-making process for the IUPAC nomenclature of this compound.

Sources

- 1. fiveable.me [fiveable.me]

- 2. IUPAC Rules for Nomenclature of substituted Cycloalkanes [almerja.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. vanderbilt.edu [vanderbilt.edu]

- 5. glasp.co [glasp.co]

- 6. This compound | C8H15Cl | CID 22297886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. How to Determine the R and S Configuration - Chemistry Steps [chemistrysteps.com]

- 8. How to Assign R / S Configurations to Chiral Centers | dummies [dummies.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. R & S Configuration | Rules & Examples - Lesson | Study.com [study.com]

- 11. (2S)-2-chloro-1,1-dimethylcyclohexane | C8H15Cl | CID 638181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]

- 15. chem.libretexts.org [chem.libretexts.org]

2-Chloro-1,1-dimethylcyclohexane synthesis pathway

An In-depth Technical Guide on the Synthesis of 2-Chloro-1,1-dimethylcyclohexane

Abstract

This technical guide provides a comprehensive analysis of the synthetic pathways leading to this compound (CAS No. 55695-99-3)[1]. The synthesis of this specific secondary alkyl halide presents a notable regiochemical challenge due to the substitution pattern of the cyclohexane ring. This document evaluates three primary synthetic strategies: direct free-radical chlorination of 1,1-dimethylcyclohexane, nucleophilic substitution from an alcohol precursor, and electrophilic addition to an alkene. We conclude that the hydrochlorination of an alkene precursor, specifically 3,3-dimethylcyclohexene, offers the most promising and regioselective route. A detailed mechanistic explanation, a step-by-step experimental protocol for the proposed core reaction, and methods for purification and characterization are presented. This guide is intended for researchers and professionals in organic synthesis and drug development who require a robust understanding of the chemical principles governing the synthesis of substituted cycloalkanes.

Introduction

This compound is a halogenated cycloalkane with a molecular formula of C₈H₁₅Cl[1]. The structure is characterized by a cyclohexane backbone with two methyl groups attached to the C1 position (a gem-dimethyl group) and a chlorine atom at the C2 position. The presence of a quaternary carbon adjacent to the chlorine-bearing secondary carbon influences the molecule's reactivity and steric profile. While not a widely commercialized compound, it serves as a valuable model for studying reaction mechanisms and as a potential intermediate in the synthesis of more complex molecular architectures. Achieving a regiochemically pure synthesis of this target molecule is non-trivial and requires a careful selection of starting materials and reaction conditions to overcome the formation of isomeric byproducts.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound requires a strategic approach to ensure the chlorine atom is introduced at the C2 position with high selectivity. Here, we analyze the feasibility and inherent challenges of three fundamental synthetic methodologies.

Strategy 1: Direct Free-Radical Chlorination of 1,1-Dimethylcyclohexane

The direct halogenation of alkanes using Cl₂ in the presence of UV light or heat is a classic method for forming alkyl halides.[2] This reaction proceeds via a free-radical chain mechanism, which includes initiation, propagation, and termination steps.[3][4][5]

-

Mechanism: The process begins with the homolytic cleavage of the Cl-Cl bond to generate chlorine radicals.[6] A chlorine radical then abstracts a hydrogen atom from the alkane, creating an alkyl radical and HCl. This alkyl radical subsequently reacts with another molecule of Cl₂ to yield the chlorinated alkane and a new chlorine radical, continuing the chain.[3]

-

Causality of Experimental Choice (and its limitations): While seemingly direct, this approach suffers from a significant lack of regioselectivity. The 1,1-dimethylcyclohexane substrate contains several distinct types of hydrogen atoms (primary, and multiple non-equivalent secondary hydrogens). Free-radical chlorination is notoriously unselective, leading to a statistical mixture of monochlorinated isomers (e.g., 2-chloro, 3-chloro, and 4-chloro derivatives) as well as polychlorinated products.[7] Consequently, isolating the desired 2-chloro isomer in a pure form from such a complex mixture would be a challenging and low-yielding process, making this pathway unsuitable for targeted synthesis.

Strategy 2: Nucleophilic Substitution from an Alcohol Precursor

A more controlled method involves the conversion of a corresponding alcohol, 1,1-dimethylcyclohexan-2-ol, to the target alkyl halide. This transformation can be achieved using various reagents, such as concentrated hydrochloric acid (HCl) or thionyl chloride (SOCl₂).

-

Mechanism: With a strong acid like HCl, the reaction with a secondary alcohol typically proceeds through an Sₙ1 or Sₙ2 mechanism.[8][9] In the Sₙ1 pathway, the hydroxyl group is first protonated to form a good leaving group (H₂O).[10][11] Departure of water generates a secondary carbocation at C2, which is then attacked by a chloride ion.[12]

Strategy 3: Electrophilic Addition to an Alkene Precursor

The addition of hydrogen halides (hydrohalogenation) across a carbon-carbon double bond is a fundamental and highly reliable method for preparing alkyl halides. The key to this strategy's success is the selection of an alkene precursor that will direct the chlorine atom to the C2 position with high regioselectivity.

-

Rationale for Precursor Selection: The logical alkene precursor for this synthesis is 3,3-dimethylcyclohexene . The placement of the gem-dimethyl group at C3 is crucial for directing the regiochemical outcome of the addition reaction.

-

Mechanism: The reaction proceeds via electrophilic addition. The π-electrons of the alkene's double bond attack the proton of HCl. According to Markovnikov's Rule , the proton will add to the carbon atom of the double bond that results in the formation of the most stable carbocation intermediate.[13][14][15] In the case of 3,3-dimethylcyclohexene, the addition of a proton to C1 generates a secondary carbocation at C2, while addition to C2 would generate a different secondary carbocation at C1. The carbocation at C2 is more stable due to the electron-donating inductive effect of the nearby quaternary carbon. The subsequent nucleophilic attack by the chloride ion on the C2 carbocation yields the desired product, this compound. This pathway is the most promising due to its predictable and high regioselectivity.

Proposed Core Synthesis Pathway: Hydrochlorination of 3,3-Dimethylcyclohexene

Based on the comparative analysis, the hydrochlorination of 3,3-dimethylcyclohexene is the most scientifically sound and efficient strategy. This section provides a detailed guide to this core reaction.

Reaction Mechanism Visualization

The diagram below illustrates the electrophilic addition of HCl to 3,3-dimethylcyclohexene, highlighting the formation of the key carbocation intermediate that dictates the regioselectivity of the reaction.

Sources

- 1. This compound | C8H15Cl | CID 22297886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Chlorination: Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction, Practice Problems & FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemistrystudent.com [chemistrystudent.com]

- 6. savemyexams.com [savemyexams.com]

- 7. homework.study.com [homework.study.com]

- 8. Khan Academy [en.khanacademy.org]

- 9. quora.com [quora.com]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. leah4sci.com [leah4sci.com]

- 14. roche.camden.rutgers.edu [roche.camden.rutgers.edu]

- 15. Markovnikov’s Rule with Practice Problems - Chemistry Steps [chemistrysteps.com]

Spectroscopic Data of 2-Chloro-1,1-dimethylcyclohexane: An In-depth Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-1,1-dimethylcyclohexane, a key intermediate in various synthetic applications. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, offering not just the data itself, but also the underlying principles and experimental methodologies. Our focus is on providing a practical, in-depth understanding that bridges theoretical knowledge with real-world laboratory applications.

Introduction

This compound (C₈H₁₅Cl) is a halogenated cyclic alkane whose structural elucidation is paramount for ensuring reaction success and product purity in synthetic chemistry.[1][2] Spectroscopic techniques are the cornerstone of this characterization, providing a detailed molecular fingerprint. This guide will explore the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound, offering a detailed analysis of each to facilitate its unambiguous identification and characterization.

Molecular Structure and Spectroscopic Correlation

The structure of this compound, with its chiral center at the C2 position, gives rise to a distinct spectroscopic signature. The gem-dimethyl group at C1 and the chlorine atom at C2 significantly influence the chemical environment of the neighboring protons and carbons, leading to predictable yet complex spectral patterns.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the methyl protons and the methylene and methine protons of the cyclohexane ring. The presence of the electronegative chlorine atom at C2 causes a downfield shift for the proton attached to it.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.2 - 4.4 | Multiplet | 1H | H-2 |

| ~1.2 - 2.0 | Multiplets | 8H | H-3, H-4, H-5, H-6 |

| ~1.1 | Singlet | 3H | C1-CH₃ |

| ~1.0 | Singlet | 3H | C1-CH₃ |

Interpretation:

-

The downfield signal between 4.2 and 4.4 ppm is attributed to the proton at the C2 position, directly attached to the electron-withdrawing chlorine atom. Its multiplicity would be a multiplet due to coupling with the adjacent methylene protons at C3.

-

The complex series of multiplets between 1.2 and 2.0 ppm arise from the eight protons of the four methylene groups (C3, C4, C5, and C6) of the cyclohexane ring. The overlapping signals are a result of their similar chemical environments and complex spin-spin coupling.

-

The two singlets at approximately 1.0 and 1.1 ppm correspond to the two methyl groups at the C1 position. Their distinct chemical shifts are due to the stereochemical arrangement and the influence of the adjacent chlorine atom, which makes them diastereotopic.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their chemical environments. Due to the lack of symmetry, eight distinct signals are expected for this compound.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~70 | C-2 |

| ~40 | C-1 |

| ~35 | C-6 |

| ~30 | C-3 |

| ~25 | C-4 |

| ~24 | C-5 |

| ~28 | C1-CH₃ |

| ~22 | C1-CH₃ |

Interpretation:

-

The most downfield signal, around 70 ppm, is assigned to the C2 carbon, which is directly bonded to the electronegative chlorine atom.

-

The quaternary carbon C1 is expected to appear around 40 ppm.

-

The remaining four signals for the methylene carbons of the cyclohexane ring (C3, C4, C5, and C6) are predicted to be in the 20-35 ppm range.

-

The two methyl carbons attached to C1 will show distinct signals due to their different spatial relationship with the chlorine atom.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve 5-20 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[3][4] The choice of solvent is critical to avoid signal overlap with the analyte.

-

Filtration: Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[5][6]

-

Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument is then locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity.[3]

-

Data Acquisition: For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum and enhance sensitivity.[3]

Caption: A generalized workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorptions for C-H and C-Cl bonds.

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2850 - 2960 | Strong | C-H stretching (alkane) |

| 1450 - 1470 | Medium | C-H bending (methylene) |

| 1370 - 1390 | Medium | C-H bending (methyl) |

| 650 - 800 | Strong | C-Cl stretching |

Interpretation:

-

The strong, sharp peaks in the 2850-2960 cm⁻¹ region are characteristic of C-H stretching vibrations of the methyl and methylene groups.[7]

-

The absorptions around 1450-1470 cm⁻¹ and 1370-1390 cm⁻¹ correspond to the bending vibrations of the methylene and methyl C-H bonds, respectively.

-

A strong absorption in the fingerprint region, between 650 and 800 cm⁻¹, is indicative of the C-Cl stretching vibration. The exact position can be influenced by the conformation of the molecule.

Experimental Protocol: FTIR Data Acquisition

For a liquid sample like this compound, the following attenuated total reflectance (ATR)-FTIR protocol is recommended for its simplicity and minimal sample preparation:

-

Instrument Background: Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrumental interferences.

-

Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.

-

Data Collection: Acquire the sample spectrum. The IR beam interacts with the sample at the crystal interface.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis to prevent cross-contamination.[8][9]

Sources

- 1. This compound | C8H15Cl | CID 22297886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2S)-2-chloro-1,1-dimethylcyclohexane | C8H15Cl | CID 638181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. organomation.com [organomation.com]

- 5. sites.bu.edu [sites.bu.edu]

- 6. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

- 7. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. lpdlabservices.co.uk [lpdlabservices.co.uk]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Chloro-1,1-dimethylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction: Structural Elucidation of a Substituted Cyclohexane

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern organic chemistry, providing unparalleled insight into the molecular structure and dynamics of chemical entities. For drug development professionals and researchers, a thorough understanding of NMR spectral data is critical for compound characterization, conformational analysis, and ensuring the integrity of synthesized molecules. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 2-chloro-1,1-dimethylcyclohexane, a molecule that, while seemingly simple, offers a rich landscape for understanding the interplay of steric and electronic effects on NMR parameters.

The presence of a chlorine atom and two methyl groups on the cyclohexane ring introduces distinct stereochemical and electronic environments that are reflected in the chemical shifts and coupling patterns of the NMR spectra. A comprehensive interpretation of these spectra allows for the unambiguous confirmation of the compound's constitution and provides insights into its preferred conformation in solution. This guide will delve into the predicted ¹H and ¹³C NMR spectra, explaining the rationale behind the expected chemical shifts and multiplicities, and will provide a robust, field-proven protocol for the acquisition of high-quality NMR data for this and similar compounds.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit a series of signals corresponding to the chemically non-equivalent protons in the molecule. The interpretation of this spectrum relies on understanding the influence of the electron-withdrawing chlorine atom and the steric and electronic effects of the two methyl groups.

The most downfield signal, aside from the solvent residual peak, is predicted to be the proton attached to the same carbon as the chlorine atom (H-2). The electronegativity of the chlorine atom deshields this proton, shifting its resonance to a lower field. This signal is expected to appear as a multiplet due to coupling with the adjacent methylene protons.

The two methyl groups at the C-1 position are diastereotopic and therefore chemically non-equivalent. This non-equivalence arises from their fixed spatial relationship to the chiral center at C-2. Consequently, they are expected to give rise to two distinct singlet signals. The remaining methylene protons on the cyclohexane ring will appear as a complex series of overlapping multiplets in the upfield region of the spectrum. The interpretation of these multiplets can be challenging due to extensive spin-spin coupling.

| Predicted ¹H NMR Data | |

| Proton | Predicted Chemical Shift (ppm) |

| H-2 | 3.8 - 4.2 |

| CH₃ (axial) | 1.1 - 1.3 |

| CH₃ (equatorial) | 1.0 - 1.2 |

| Cyclohexane CH₂ | 1.2 - 2.0 |

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of this compound will provide a clear count of the number of chemically distinct carbon atoms. Due to the presence of the substituents, all eight carbon atoms in the molecule are expected to be chemically non-equivalent, resulting in eight distinct signals.

The carbon atom bonded to the chlorine (C-2) will be the most downfield signal among the sp³ hybridized carbons, a consequence of the strong deshielding effect of the electronegative halogen. The quaternary carbon (C-1) bearing the two methyl groups will also exhibit a downfield shift, though to a lesser extent than C-2. The two methyl carbons will appear as distinct signals, reflecting their diastereotopic nature. The remaining four methylene carbons of the cyclohexane ring will resonate at higher fields, with their specific chemical shifts influenced by their proximity to the substituents.

| Predicted ¹³C NMR Data | |

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | 35 - 45 |

| C-2 | 65 - 75 |

| C-3 | 30 - 40 |

| C-4 | 20 - 30 |

| C-5 | 20 - 30 |

| C-6 | 30 - 40 |

| CH₃ (axial) | 25 - 35 |

| CH₃ (equatorial) | 20 - 30 |

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standardized procedure for the preparation of a sample of this compound and the acquisition of high-resolution ¹H and ¹³C NMR spectra. This protocol is designed to be self-validating, ensuring data of high quality and reproducibility.

1. Sample Preparation:

-

Solvent Selection: Choose a deuterated solvent that will readily dissolve the sample and has a well-characterized residual solvent peak. Deuterated chloroform (CDCl₃) is a common and suitable choice for non-polar to moderately polar compounds.

-

Sample Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. Ensure the sample height is sufficient to be within the detection region of the NMR probe (typically 4-5 cm).

-

Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.

2. NMR Instrument Setup and Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for resolving the complex multiplets in the ¹H spectrum.

-

Tuning and Shimming: Insert the sample into the spectrometer. Tune and match the probe to the appropriate nucleus (¹H or ¹³C) and perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp spectral lines.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

-

Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is a good starting point.

-

Number of Scans: For a sample of this concentration, 8-16 scans should provide a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30) is used to obtain a spectrum with singlets for each carbon.

-

Spectral Width: Set a spectral width appropriate for sp³ carbons (e.g., 0-100 ppm).

-

Acquisition Time: An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be necessary, especially for the quaternary carbon, to ensure full relaxation and accurate integration if desired.

-

Number of Scans: A larger number of scans (e.g., 128-1024 or more) will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

3. Data Processing and Analysis:

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR; 77.16 ppm for CDCl₃ in ¹³C NMR) or to the TMS signal (0 ppm).

-

Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

Experimental Workflow Diagram

Caption: Experimental workflow for the acquisition and analysis of NMR spectra.

Conclusion and Future Perspectives

This guide has provided a comprehensive overview of the predicted ¹H and ¹³C NMR spectra of this compound, grounded in the fundamental principles of NMR spectroscopy and the known effects of substituents on cyclohexane rings. The detailed experimental protocol offers a robust framework for researchers to obtain high-quality spectral data, which is paramount for the unambiguous structural confirmation of this and related molecules.

For professionals in drug development, the ability to confidently interpret NMR spectra is a cornerstone of quality control and regulatory compliance. The principles outlined here are broadly applicable to the structural elucidation of a wide range of small molecules. Further two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could be employed to definitively assign all proton and carbon signals and to provide even deeper insights into the conformational preferences of the molecule in solution.

References

-

PubChem. (2S)-2-chloro-1,1-dimethylcyclohexane. National Center for Biotechnology Information. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. (2021, March 5). 12.2: Spectroscopic Properties of Cyclohexanes. [Link]

-

Reich, H. J. (2021, October 20). 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Reich, H. J. (2021, October 20). 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Müller, D. S., Charki, P., Cordier, M., & Gellrich, U. (2024). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. The Journal of Organic Chemistry. [Link]

-

SpectraBase. trans-1-CHLORO-2-METHYLCYCLOHEXANE. Wiley-VCH GmbH. [Link]

-

Chemistry LibreTexts. (2023, September 26). Structure Determination of Alkanes Using 13C-NMR and H-NMR. [Link]

Mass spectrometry of 2-Chloro-1,1-dimethylcyclohexane

An In-Depth Technical Guide to the Mass Spectrometry of 2-Chloro-1,1-dimethylcyclohexane

Foreword

Theoretical Foundation: Predicting the Electron Ionization (EI) Fragmentation of this compound

Electron ionization is a high-energy process that imparts significant internal energy to the analyte molecule, leading to extensive and often complex fragmentation. The fragmentation of this compound is governed by the inherent structural features of the molecule: the presence of a tertiary carbon bearing a chlorine atom and two methyl groups, and the cyclic alkane framework.

The initial event is the removal of an electron to form the molecular ion (M• ⁺). The most likely electron to be ejected will be one from the lone pairs of the chlorine atom, given its lower ionization energy compared to C-C or C-H sigma bonds.

Molecular Ion (M•+): The molecular weight of this compound (C₈H₁₅Cl) is 146.09 g/mol for the ³⁵Cl isotope and 148.09 g/mol for the ³⁷Cl isotope. Therefore, we anticipate a characteristic isotopic pattern for the molecular ion peak at m/z 146 and 148, with a relative abundance ratio of approximately 3:1, which is a hallmark of a monochlorinated compound. However, for many aliphatic halides, the molecular ion is often weak or entirely absent due to the lability of the carbon-halogen bond.

Primary Fragmentation Pathways

The major fragmentation routes are predicted to be driven by the stabilization of the resulting carbocations.

-

α-Cleavage (Loss of Chlorine Radical): The most facile fragmentation is the homolytic cleavage of the C-Cl bond. This is a highly favorable pathway as it results in the formation of a stable tertiary carbocation. This will likely be one of the most abundant ions in the spectrum.

-

Reaction: C₈H₁₅Cl• ⁺ → [C₈H₁₅]⁺ + Cl•

-

Predicted m/z: 111

-

-

α-Cleavage (Loss of Methyl Radical): Cleavage of a C-C bond adjacent to the chlorine-bearing carbon is another primary fragmentation event. The loss of a methyl radical (•CH₃) is also highly probable, leading to a secondary carbocation stabilized by the adjacent chlorine atom.

-

Reaction: C₈H₁₅Cl• ⁺ → [C₇H₁₂Cl]⁺ + •CH₃

-

Predicted m/z: 131 (and 133 in a 3:1 ratio)

-

Secondary and Complex Fragmentations

Following the initial α-cleavages, the resulting fragment ions can undergo further rearrangements and eliminations.

-

Ring Opening and Elimination: The [M-Cl]⁺ ion at m/z 111 is essentially a 1,1-dimethylcyclohexyl cation. This ion can undergo ring-opening followed by the loss of neutral alkene molecules (e.g., ethene, propene) to yield smaller, stable carbocations. A common loss from cyclic systems is the loss of ethene (C₂H₄, 28 Da).

-

Reaction: [C₈H₁₅]⁺ → [C₆H₁₁]⁺ + C₂H₄

-

Predicted m/z: 83

-

-

Loss of HCl: While not always a dominant pathway for tertiary chlorides, the elimination of a neutral HCl molecule (36 Da for H³⁵Cl) from the molecular ion can occur, particularly through rearrangement processes. This would result in an ion corresponding to the dimethylcyclohexene radical cation.

-

Reaction: C₈H₁₅Cl•⁺ → [C₈H₁₄] • ⁺ + HCl

-

Predicted m/z: 110

-

The following diagram illustrates the predicted primary fragmentation pathways.

Caption: Predicted EI fragmentation pathways for this compound.

Predicted Mass Spectrum Data

Based on the fragmentation logic detailed above, we can summarize the expected key ions in the mass spectrum of this compound. The relative abundance is a prediction based on general principles of ion stability.

| m/z (³⁵Cl) | m/z (³⁷Cl) | Proposed Ion Structure | Fragmentation Pathway | Predicted Relative Abundance |

| 146 | 148 | [C₈H₁₅Cl]• ⁺ | Molecular Ion (M• ⁺) | Low to Absent |

| 131 | 133 | [C₇H₁₂Cl]⁺ | Loss of •CH₃ | Moderate |

| 111 | - | [C₈H₁₅]⁺ | Loss of •Cl | High (Potentially Base Peak) |

| 110 | - | [C₈H₁₄]• ⁺ | Loss of HCl | Low to Moderate |

| 83 | - | [C₆H₁₁]⁺ | [M-Cl]⁺ - C₂H₄ | Moderate |

| 69 | - | [C₅H₉]⁺ | Further fragmentation | Moderate |

| 55 | - | [C₄H₇]⁺ | Further fragmentation | Moderate to High |

| 41 | - | [C₃H₅]⁺ (Allyl cation) | Further fragmentation | Moderate to High |

Experimental Protocol: Acquiring a Mass Spectrum via GC-MS

To empirically validate the predicted fragmentation, a Gas Chromatography-Mass Spectrometry (GC-MS) approach is recommended. This technique is ideal for volatile and semi-volatile compounds like this compound, providing both chromatographic separation and mass analysis.

Sample Preparation

-

Solvent Selection: Choose a high-purity, volatile solvent that does not co-elute with the analyte. Dichloromethane or Hexane are suitable choices.

-

Dilution: Prepare a dilute solution of this compound in the selected solvent. A concentration of approximately 100 µg/mL is a good starting point.

-

Filtration: Filter the sample through a 0.22 µm PTFE syringe filter to remove any particulates that could contaminate the GC inlet.

Instrumentation and Parameters

The following parameters are a robust starting point for a standard capillary GC-MS system.

-

Gas Chromatograph (GC)

-

Inlet: Split/Splitless, operated in Split mode (e.g., 50:1 split ratio) to avoid column overloading.

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is ideal for separating this type of analyte from impurities.

-

Oven Program:

-

Initial Temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

-

-

Mass Spectrometer (MS)

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns and allows for library matching.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 35 to 350. This range will cover the molecular ion and all significant fragments.

-

Solvent Delay: Set a solvent delay of 2-3 minutes to prevent the high concentration of solvent from saturating the detector.

-

Data Analysis

-

Total Ion Chromatogram (TIC): Examine the TIC to identify the peak corresponding to this compound.

-

Background Subtraction: Obtain the mass spectrum across the apex of the chromatographic peak. Perform a background subtraction using the baseline on either side of the peak to ensure a clean spectrum.

-

Interpretation: Analyze the resulting mass spectrum.

-

Identify the molecular ion peak and confirm the 3:1 isotopic pattern for chlorine.

-

Identify the base peak (the most abundant ion).

-

Correlate the major fragment ions with the predicted fragmentation pathways discussed in Section 1.0.

-

Compare the acquired spectrum against spectral libraries (e.g., NIST, Wiley) if available, though a match for this specific compound is not guaranteed.

-

The following diagram outlines the experimental workflow.

Caption: Standard workflow for the GC-MS analysis of a volatile organic compound.

Conclusion

While direct experimental data for this compound is scarce, a thorough understanding of fundamental mass spectrometry principles allows for a confident prediction of its fragmentation behavior. The expected mass spectrum is dominated by cleavage of the C-Cl and C-C bonds adjacent to the tertiary carbon, leading to stable carbocation fragments at m/z 111 and 131, respectively. The protocol provided herein offers a reliable methodology for obtaining an empirical mass spectrum, which can then be used to validate these theoretical predictions. This synergistic approach of prediction and experimentation is a cornerstone of robust chemical analysis.

References

An In-depth Technical Guide to the Stereoisomers of 2-Chloro-1,1-dimethylcyclohexane

Abstract

This technical guide provides a comprehensive examination of the stereoisomers of 2-chloro-1,1-dimethylcyclohexane, a molecule of interest in synthetic and medicinal chemistry. The guide delves into the structural nuances, conformational analysis, and the energetic landscape of its enantiomeric pair. Detailed methodologies for the synthesis, stereoselective separation, and rigorous characterization of these isomers are presented, underpinned by established chemical principles. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and actionable experimental protocols.

Introduction: The Significance of Stereoisomerism in Substituted Cyclohexanes

The spatial arrangement of atoms within a molecule, or its stereochemistry, is a cornerstone of modern chemistry, profoundly influencing a compound's physical, chemical, and biological properties. In the realm of drug discovery and development, the stereoisomeric form of a molecule can dictate its pharmacological activity, metabolic fate, and potential toxicity. Substituted cyclohexanes represent a fundamental structural motif in numerous natural products and pharmaceutical agents. Their non-planar, puckered conformations introduce a layer of complexity and stereochemical diversity that must be thoroughly understood and controlled.

This guide focuses on this compound, a chiral molecule that serves as an excellent model for exploring the principles of stereoisomerism in gem-disubstituted cyclohexane rings. The presence of a chiral center at the C2 position gives rise to a pair of enantiomers, (R)- and (S)-2-chloro-1,1-dimethylcyclohexane. A comprehensive understanding of their conformational behavior and the methods for their separation and characterization is paramount for their effective utilization in further research and development.

Structural and Conformational Analysis